1-Dodecanol, octyl- 1-Dodecanol, octyl-
Brand Name: Vulcanchem
CAS No.: 34513-50-3
VCID: VC3933705
InChI: InChI=1S/C20H42O/c1-3-5-7-9-11-12-13-15-17-19-20(21)18-16-14-10-8-6-4-2/h20-21H,3-19H2,1-2H3
SMILES: CCCCCCCCCCCC(CCCCCCCC)O
Molecular Formula: C20H42O
Molecular Weight: 298.5 g/mol

1-Dodecanol, octyl-

CAS No.: 34513-50-3

Cat. No.: VC3933705

Molecular Formula: C20H42O

Molecular Weight: 298.5 g/mol

* For research use only. Not for human or veterinary use.

1-Dodecanol, octyl- - 34513-50-3

Specification

CAS No. 34513-50-3
Molecular Formula C20H42O
Molecular Weight 298.5 g/mol
IUPAC Name icosan-9-ol
Standard InChI InChI=1S/C20H42O/c1-3-5-7-9-11-12-13-15-17-19-20(21)18-16-14-10-8-6-4-2/h20-21H,3-19H2,1-2H3
Standard InChI Key ONNSSMGRFLULCC-UHFFFAOYSA-N
SMILES CCCCCCCCCCCC(CCCCCCCC)O
Canonical SMILES CCCCCCCCCCCC(CCCCCCCC)O

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Structure

1-Dodecanol, octyl- (CAS 5333-42-6) is a C20 aliphatic alcohol with the molecular formula C20H42O and a molecular weight of 298.55 g/mol . Its IUPAC name, 2-octyl-1-dodecanol, reflects its branched structure: a dodecanol chain (12 carbons) with an octyl group (8 carbons) attached to the second carbon. The compound is also known by synonyms such as octyldodecanol, Eutanol G, and Exxal 20 .

The structural configuration contributes to its physical properties, including low melting point (−1–1°C) and moderate boiling point (234–238°C at 33 mmHg) . The branching enhances solubility in non-polar solvents while reducing crystallization tendency, making it suitable for oily formulations.

Physical and Chemical Properties

Key physicochemical properties are summarized in Table 1.

Table 1: Physical Properties of 2-Octyl-1-dodecanol

PropertyValueSource
Melting Point−1–1°C
Boiling Point234–238°C (at 33 mmHg)
Density0.838 g/mL at 25°C
Refractive Index1.453 (20°C)
Vapor Pressure0.1 Pa at 148.85°C
Solubility in Water10 μg/L at 23°C
LogP (Octanol-Water)8.63

The compound’s low water solubility and high lipid affinity (LogP = 8.63) underscore its utility in lipid-based formulations . Its refractive index and density align with typical branched alcohols, facilitating miscibility with oils and ethanol .

Synthesis and Production Methods

Industrial Synthesis

2-Octyl-1-dodecanol is primarily synthesized via the Guerbet reaction, which condenses two molecules of decyl alcohol (C10H21OH) under high temperatures and alkaline conditions . This process involves:

  • Dehydrogenation: Removal of hydrogen from decyl alcohol to form an aldehyde.

  • Aldol Condensation: Coupling of aldehydes to form a β-hydroxy aldehyde.

  • Hydrogenation: Reduction of the intermediate to yield the branched alcohol .

The reaction is catalyzed by transition metals (e.g., nickel or copper) and produces water as a byproduct.

Natural Occurrence

Trace quantities of 2-octyl-1-dodecanol occur naturally in certain plant species, though industrial extraction is economically unfeasible compared to synthetic production .

Applications in Industry and Formulations

Cosmetics and Personal Care

As an emollient, 2-octyl-1-dodecanol is a staple in creams, lotions, and sunscreens. Its branching provides a non-greasy texture, enhancing spreadability and skin feel. Key applications include:

  • Moisturizers: Forms a protective lipid layer, reducing transepidermal water loss .

  • Makeup: Stabilizes pigments in foundations and lipsticks .

  • Hair Care: Improves combability and shine in conditioners .

Pharmaceutical Formulations

In topical drug delivery, the compound serves as:

  • Permeation Enhancer: Increases skin absorption of drugs like naproxen by disrupting stratum corneum lipids .

  • Emulsion Stabilizer: Prevents phase separation in polymer matrix patches .

  • Solvent: Dissolves poorly water-soluble APIs in microemulsions .

Industrial Uses

  • Plasticizers: Enhances flexibility in polymers.

  • Surfactants: Reduces surface tension in cleaning products .

Market Dynamics and Future Outlook

Market Segmentation

The global market for 2-octyl-1-dodecanol is segmented by:

  • Application: Cosmetics (45%), Pharmaceuticals (30%), Industrial (25%) .

  • Region: Asia-Pacific (40%), North America (30%), Europe (20%) .

Table 2: Market Projections (2025–2032)

MetricValue
CAGR4.2%
Key PlayersKao Corporation, Evonik
Growth DriversClean beauty trends, drug delivery advancements

Innovation Trends

  • Sustainability: Bio-based production routes using enzymatic catalysis.

  • Multifunctional Excipients: Combining emulsifying and permeation-enhancing properties.

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